molecular formula C6H8O5 B14783928 (R)-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid

(R)-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid

Cat. No.: B14783928
M. Wt: 160.12 g/mol
InChI Key: SQGHFJDERKZGSG-UHFFFAOYSA-N
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Description

®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H8O5 It is a cyclopropane derivative featuring both carboxyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropane derivatives with carboxylating agents under controlled conditions to introduce the carboxyl groups. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to alcohols or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxyl groups can produce primary alcohols.

Scientific Research Applications

®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a similar carboxyl group but lacking the cyclopropane ring.

    Lactic acid: Contains both hydroxyl and carboxyl groups but differs in its linear structure.

    Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the additional hydroxyl group.

Uniqueness

®-1-(Carboxy(hydroxy)methyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring with both carboxyl and hydroxyl functional groups. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

1-[carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-3(4(8)9)6(1-2-6)5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)

InChI Key

SQGHFJDERKZGSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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